Enhanced Lipophilicity and Hydrogen‑Bond Acceptor Capacity Versus the Des‑Methylthio Analog
Compared with 1-(4-bromophenyl)propan‑2‑one (CAS 6186‑22‑7), which lacks the methylthio substituent, the target compound displays a higher computed XLogP3 (2.7 vs 2.2), an additional hydrogen‑bond acceptor (HBA count = 2 vs 1), and a larger topological polar surface area (TPSA = 42.4 Ų vs 17.1 Ų) [1]. These differences increase the compound’s potential for passive membrane permeation while providing an extra heteroatom for intermolecular interactions, which may be critical in fragment‑based drug discovery or in tuning pharmacokinetic properties.
| Evidence Dimension | Computed molecular descriptors |
|---|---|
| Target Compound Data | XLogP3 = 2.7; HBA = 2; TPSA = 42.4 Ų; MW = 259.16 g mol⁻¹ |
| Comparator Or Baseline | 1-(4-Bromophenyl)propan‑2‑one (CAS 6186‑22‑7): XLogP3 = 2.2; HBA = 1; TPSA = 17.1 Ų; MW = 213.07 g mol⁻¹ |
| Quantified Difference | ΔXLogP3 = +0.5; ΔHBA = +1; ΔTPSA = +25.3 Ų; ΔMW = +46.09 g mol⁻¹ |
| Conditions | PubChem‑computed descriptors using XLogP3 3.0 and Cactvs 3.4.6.11 |
Why This Matters
The methylthio group significantly alters the physicochemical profile, meaning the target compound cannot be considered a direct physicochemical substitute for the des‑methylthio analogue in medicinal chemistry campaigns.
- [1] PubChem. Computed Properties for CID 118815481 [1-(4-Bromo-3-(methylthio)phenyl)propan‑2‑one] and CID 736332 [1-(4-bromophenyl)propan‑2‑one]. National Center for Biotechnology Information. View Source
